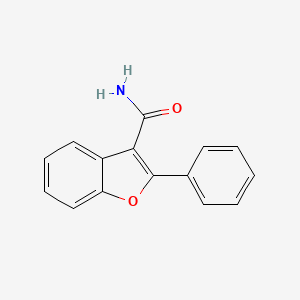

2-Phenylbenzofuran-3-carboxamide

Description

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-phenyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C15H11NO2/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |

InChI Key |

OYJWWSZPYYFNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Condensation and Amide Formation Route

One well-established approach involves the synthesis of benzofuran-2-carboxylic acid derivatives followed by amidation with aniline or substituted anilines to form the corresponding benzofuran-3-carboxamides.

Step 1: Preparation of 3-methylbenzofuran-2-carboxylic acids

These acids can be synthesized via a Perkin rearrangement of 3-bromocoumarins. The 3-bromocoumarins themselves are prepared by regioselective bromination of mono- and di-methoxy-substituted coumarins using N-bromosuccinimide (NBS) under microwave irradiation, achieving yields of 85–89%. The Perkin rearrangement under microwave conditions shortens the reaction time from 3 hours reflux to 5 minutes, providing quantitative yields of benzofuran-2-carboxylic acids.Step 2: Amidation to form this compound

The benzofuran-2-carboxylic acids are then reacted with aniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature to yield the desired carboxamide derivatives.

This method is exemplified by the synthesis of 3-methyl-N-phenylbenzofuran-2-carboxamide, which can be extended to this compound by using appropriate substituted benzofuran precursors and aniline derivatives.

Palladium-Catalyzed C–H Arylation and Transamidation Strategy

A modern and highly modular synthetic route involves palladium-catalyzed C–H arylation directed by an 8-aminoquinoline (8-AQ) auxiliary, followed by transamidation to introduce the carboxamide group.

Step 1: 8-Aminoquinoline Directed C–H Arylation

Benzofuran-2-carboxamides bearing the 8-aminoquinoline directing group undergo palladium-catalyzed C–H activation at the C-3 position. Aryl iodides are employed as coupling partners under Pd(OAc)2 catalysis with sodium acetate and silver acetate as additives in cyclopentyl methyl ether (CPME) solvent at 110 °C. This step installs various aryl or heteroaryl groups at C-3 with high efficiency.Step 2: One-Pot Two-Step Transamidation

The 8-AQ directing group is cleaved and replaced with different amines via a two-step one-pot process:- Boc activation of the carboxamide using di-tert-butyl dicarbonate ((Boc)2O) and DMAP in acetonitrile at 60 °C.

- Aminolysis with the desired amine in toluene at 60 °C.

This approach allows for the rapid generation of structurally diverse this compound derivatives in good to excellent yields, facilitating small molecule library synthesis for screening purposes.

Electrophilic Aromatic Substitution and Friedel-Crafts Type Arylation

Another method involves electrophilic aromatic substitution using Lewis acid catalysts such as aluminum chloride (AlCl3) to introduce aryl groups onto benzofuran derivatives.

- For example, 2-fluoro-3-phenylbenzofuran can be reacted with aryl compounds like p-xylene in the presence of AlCl3 in dichloromethane at low temperatures (-20 °C to room temperature) to afford 2-arylbenzofuran derivatives. Subsequent purification by preparative thin-layer chromatography yields the desired products with moderate to high yields (21% to 96% depending on substrates and conditions).

While this method primarily prepares 2-arylbenzofurans, it can be adapted to introduce carboxamide groups via further functional group transformations.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Perkin Rearrangement + Amidation (Classical) | NBS bromination, microwave-assisted Perkin rearrangement, DCC/DMAP amidation | Bromination: minutes; Rearrangement: 5 min; Amidation: hours | Quantitative to high | Rapid microwave steps, straightforward amidation | Requires pre-functionalized coumarins |

| Pd-Catalyzed C–H Arylation + Transamidation | Pd(OAc)2, NaOAc, AgOAc, CPME, (Boc)2O, DMAP, amines | Arylation: hours; Transamidation: 5-6 h total | Good to excellent | Modular, broad substrate scope, efficient diversification | Requires directing group installation/removal |

| Electrophilic Aromatic Substitution (Friedel-Crafts) | AlCl3, aryl substrates, DCM, low temperature | 1 hour | 21–96 | Simple reagents, mild conditions | Moderate yields, less control over regioselectivity |

Detailed Research Findings and Notes

Microwave-Assisted Perkin Rearrangement accelerates the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids, significantly reducing reaction times and improving yields compared to traditional reflux methods.

Palladium-Catalyzed C–H Arylation directed by 8-aminoquinoline is highly versatile and allows for the introduction of a wide variety of aryl groups at the C-3 position of benzofuran scaffolds. The subsequent transamidation step is efficient and can be performed in one pot, streamlining the synthesis of diverse carboxamide derivatives.

Electrophilic Aromatic Substitution using AlCl3 is effective for arylation of benzofuran derivatives but may require careful control of reaction conditions to optimize yield and selectivity. This method is less commonly used for direct carboxamide installation but serves as a useful route to 2-arylbenzofurans that can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Scientific Research Applications

2-Phenylbenzofuran-3-carboxamide and its derivatives have several applications:

- Inhibitors of Sortase A (Srt A): 2-Phenyl-benzofuran-3-carboxamide derivatives have been identified as potent Srt A inhibitors . Srt A is a cysteine transpeptidase critical for assembling surface virulence proteins in Gram-positive bacteria . Multiple compounds have demonstrated excellent inhibitory activity against Srt A compared to known inhibitors . The amide group at the 3-position is essential for this inhibitory activity .

- Anticancer Activity: Benzofuran scaffolds have demonstrated anticancer therapeutic potential . Some 2(3)-phenylbenzofuran derivatives were found to be good inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) . Experiments have shown that derivatives induce apoptotic cell death in various human cancer cell lines, including HepG2, MCF-7, A549, PC3, and Hep3B . Additionally, the tumor inhibitor protein p53 was induced in p53 wild-type cancer cells .

- Neuroprotective Effects: Benzofuran derivatives exhibit neuroprotective activity . For example, benzofuran-based compounds have shown a potent inhibitory effect on β-amyloid aggregation and protected human neuronal cells from β-amyloid peptide-induced toxic insult . Certain derivatives also possess anti-excitotoxic, free radical scavenging, and antioxidant activities .

- Treatment of CNS and Other Disorders: 2-phenyl benzofuran derivative compounds can be used to treat ocular diseases, neurological disorders, and protein aggregation-related disorders . These disorders include Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), motor neuron disease, Parkinson's disease, and Huntington's Disease .

Specific derivatives of this compound exhibit distinct biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-phenylbenzofuran-2-carboxamide | Chlorine substitution on benzofuran | Similar antibacterial properties |

| 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide | Contains a chlorobenzamido group | Exhibits similar inhibitory effects on Sortase A |

| 2-Benzofurancarboxamide | Lacks phenyl substitution | Generally less potent in biological assays |

Case Studies and Research Findings

- Anticancer Activity Case Study: A naturally isolated benzofuran derivative 12 was described as a potent inhibitor against cervical cancer cells, SiHa and HeLa . Treatment with 12 enhanced the growth inhibitory rate in a concentration-dependent manner, with IC50 values of 1.10 and 1.06 μM against SiHa and HeLa cells, respectively, which were higher than the positive reference combretastatin (CA-4) . Mechanistic studies showed that benzofuran derivative 12 induced G2/M phase arrest and apoptosis in SiHa and HeLa cells .

- Apoptosis Induction: Research indicates that the cytotoxic activity of benzofurans may be due to the induction of death by apoptosis . Experiments with compounds 1c, 1e, and 2d demonstrated a significant increase in caspase 3/7 activity, suggesting that these derivatives induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-Phenylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) mechanisms . Additionally, it may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Overview

The following table summarizes key analogues of 2-phenylbenzofuran-3-carboxamide, highlighting structural variations, molecular properties, and biological relevance:

Key Comparative Insights

Core Scaffold Differences

- Compound A vs. Compound B: While both are carboxamide derivatives, Compound A’s benzofuran core differs from Compound B’s benzoxazole. However, inhibitory potency data are unavailable in the provided evidence.

Substituent Effects

- Compound C : The biphenyl acetamido group and fluorophenyl substituent increase molecular weight (464.5 vs. 237.3 for Compound A) and lipophilicity. Fluorine atoms often enhance metabolic stability and membrane permeability, suggesting improved pharmacokinetics .

- Compound D : The dimethoxyphenyl group may improve aqueous solubility compared to Compound A’s phenyl group, while the phenylbutanamido chain could influence target engagement through steric effects .

Mechanistic Considerations

Evidence suggests that some Sortase A inhibitors in this class act via covalent interactions (e.g., benzisothiazolinones), while others (e.g., rhodanines) exhibit non-covalent inhibition .

Research Implications and Gaps

- Therapeutic Potential: Compound A and its derivatives are primarily explored as antibacterial agents, but comparative efficacy data (e.g., IC₅₀ values) against Sortase A are lacking in the provided evidence.

- Physicochemical Data : Critical properties like solubility, melting point, and bioavailability are absent for most compounds, limiting direct comparisons.

- Hybrid Derivatives : Ferrocene and alkynyl modifications of Compound A demonstrate the scaffold’s adaptability for multifunctional drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylbenzofuran-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving benzofuran precursors and phenyl-containing amines. Key steps include:

- Use of organolithium reagents (e.g., nBuLi) for deprotonation and activation of intermediates .

- Solvent selection (e.g., acetonitrile or DMF) under reflux or microwave irradiation to enhance reaction efficiency .

- Purification via column chromatography to isolate the target compound. Optimization parameters include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.1–1.5 for amine coupling) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : and NMR to confirm regiochemistry and functional group integration (e.g., benzofuran protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 308.1284 for CHNO) .

- X-ray Crystallography : For resolving 3D conformation if single crystals are obtainable .

Q. How is the initial biological activity of this compound assessed?

- Methodological Answer : Preliminary screening involves:

- Enzymatic Assays : Testing inhibition of bacterial Sortase A (e.g., IC values against Staphylococcus aureus Sortase A via fluorometric assays) .

- Cytotoxicity Profiling : Using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives?

- Methodological Answer : SAR optimization includes:

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO, -F) at the phenyl ring to enhance binding affinity .

- Scaffold Hybridization : Merging with bioactive moieties (e.g., benzoxazole or furan) to improve pharmacokinetic properties .

- Bioisosteric Replacement : Replacing the carboxamide group with sulfonamide or urea to modulate solubility and target engagement .

Q. What computational strategies are used to predict target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Using tools like AutoDock Vina to simulate binding to Sortase A (PDB ID: 1T2W). Key interactions include hydrogen bonding with Arg and hydrophobic contacts with Leu .

- Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .

Q. How can contradictions between in vitro and in vivo data for this compound be resolved?

- Methodological Answer : Address discrepancies via:

- Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance bioavailability in animal models .

Q. What methodologies are employed to study the pharmacokinetics of this compound?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability .

- Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Q. How can synthetic yields be maximized while minimizing side products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.